Product packaging for Helenin,(S)(Cat. No.:)

Helenin,(S)

Cat. No.: B7888133
M. Wt: 232.32 g/mol
InChI Key: PXOYOCNNSUAQNS-XECBFPEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Helenin,(S) Discovery and Initial Research

The investigation into Helenin,(S) originated in the late 19th century, stemming from studies on the medicinal properties of Inula helenium.

Helenin was first extracted from the roots of Inula helenium by German scientists Julius Bredt and Wilhelm Posh in 1895. wikipedia.org Their initial work focused on determining its physical and chemical properties. wikipedia.org Early isolation procedures typically involved the use of alcohol or other non-polar solvents to obtain a crystalline substance from the plant's roots. wikipedia.orgscholarzest.com Subsequent research identified this crystalline component as a mixture predominantly composed of two isomeric sesquiterpene lactones: alantolactone (B1664491) and isoalantolactone (B1672209). wikipedia.orgscholarzest.com The structural elucidation of these compounds was later achieved through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. turkjps.orgresearchgate.netresearchgate.net

Initial research into Helenin,(S) explored its traditional uses, particularly its anthelmintic and antiseptic properties. biomedpharmajournal.orguaiasi.ro Over time, the research focus broadened significantly as more sophisticated analytical and biological assay techniques became available. In recent decades, studies have increasingly investigated a wide array of pharmacological effects attributed to alantolactone and isoalantolactone, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. frontiersin.orgnih.govresearchgate.net The potential of these compounds in cancer therapeutics and their influence on inflammatory responses have become prominent areas of contemporary research. researchgate.netmdpi.comoup.com

Natural Occurrence and Botanical Sources of Helenin,(S) in Research Context

Helenin,(S) is primarily recognized for its presence in plants belonging to the Asteraceae family.

The principal source of Helenin,(S) is the perennial herb Inula helenium L., commonly known as elecampane. wikipedia.orguaiasi.rofrontiersin.org These sesquiterpene lactones are predominantly concentrated in the roots and rhizomes of the plant. scholarzest.comturkjps.orgbiomedpharmajournal.orguaiasi.ro Alantolactone and isoalantolactone constitute major components of the essential oil extracted from I. helenium roots. scholarzest.combiomedpharmajournal.orgresearchgate.net While I. helenium is the most well-known source, alantolactone and isoalantolactone have also been identified in other species within the Inula genus and in other plants belonging to the Asteraceae family, such as Inula grandis, Carpesium macrocephalum, and Stevia lucida. wikipedia.orgfrontiersin.orgnih.govresearchgate.net

Research has demonstrated variability in the content of alantolactone and isoalantolactone depending on the plant's origin and potentially other factors. Studies employing methods like HPLC have been crucial in quantifying these variations. turkjps.orgoup.com For instance, research on Inula helenium subsp. turcoracemosa from Turkey reported an alantolactone/isoalantolactone content of 1.6338 ± 0.0198% (w/w) in the roots. turkjps.org In comparison, a study on I. helenium grown in Poland found a higher content of 3.598 ± 0.074%. turkjps.org These findings highlight the importance of considering geographical and potentially environmental factors when evaluating the chemical composition of Inula species in research. The amounts of these compounds can differ significantly even within the genus Inula. preprints.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O2 B7888133 Helenin,(S)

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,5R,8aS,9aS)-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3/t9-,11+,13+,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOYOCNNSUAQNS-XECBFPEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@]2(C1=C[C@@H]3[C@H](C2)OC(=O)C3=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways and Precursor Studies of Helenin, S

Elucidation of Biosynthetic Precursors to Helenin,(S)

Sesquiterpene lactones originate from isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netrsc.org These C5 isoprene (B109036) units are the universal precursors for all terpenoids. up.ac.za

Isoprenoid Pathway Involvement in Sesquiterpene Lactone Biosynthesis

The biosynthesis of IPP and DMAPP in plants occurs through two distinct pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. up.ac.zacreative-proteomics.comrsc.org The MVA pathway is localized in the cytosol, while the MEP pathway operates in the plastids. rsc.orgroyalsocietypublishing.org

The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA). up.ac.za HMG-CoA is then reduced to mevalonate, which undergoes phosphorylation, decarboxylation, and dehydration to yield IPP. up.ac.za

The MEP pathway starts with the condensation of glyceraldehyde-3-phosphate and pyruvate, leading to the formation of 1-deoxy-D-xylulose-5-phosphate (DXP). up.ac.zacreative-proteomics.com DXP is subsequently converted through a series of enzymatic steps to IPP and DMAPP. up.ac.za

The precursor for all sesquiterpenoids, including alantolactone (B1664491) and isoalantolactone (B1672209), is farnesyl diphosphate (FPP). researchgate.netrsc.org FPP is formed by the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate synthase (FPS). rsc.org

Identification of Key Intermediates leading to Helenin,(S)

The committed step in the biosynthesis of many sesquiterpene lactones, including those with eudesmanolide skeletons like alantolactone and isoalantolactone, involves the cyclization of FPP. up.ac.zaroyalsocietypublishing.org A key intermediate in this process is germacrene A. up.ac.zanih.gov The cyclization of FPP to germacrene A is catalyzed by sesquiterpene synthases. up.ac.zanih.gov

Subsequent steps in the biosynthesis involve the modification of the germacrene skeleton. For instance, germacrene A is oxidized at its isopropenyl side chain by germacrene A oxidase (GAO), a cytochrome P450 enzyme, to form germacra-1(10),4,11(13)-trien-12-ol, which is further oxidized to the corresponding aldehyde and then to germacra-1(10),4,11(13)-trien-12-oic acid (GAA). nih.govresearchgate.net GAA is considered a central precursor for many sesquiterpene lactones. researchgate.net The formation of the lactone ring and further modifications of the sesquiterpene skeleton lead to the diverse structures observed in nature, including the eudesmanolides found in helenin,(S). royalsocietypublishing.orgnih.gov

Enzymatic Mechanisms in Helenin,(S) Biosynthesis

The conversion of FPP to the final sesquiterpene lactone structures involves a series of enzymatic reactions, including cyclization, oxidation, and lactonization. up.ac.zarsc.org

Characterization of Sesquiterpene Synthases

Sesquiterpene synthases (STSs) are a class of enzymes that catalyze the cyclization of FPP to various sesquiterpene hydrocarbons. nih.govbioinformatics.nl These enzymes initiate the reaction cascade by removing the diphosphate anion from FPP, leading to the formation of carbocation intermediates that undergo subsequent rearrangements and cyclizations. bioinformatics.nl The specific STS involved dictates the initial cyclization product, such as germacrene A. nih.govnih.gov Research has focused on identifying and characterizing these synthases in various plant species known to produce sesquiterpene lactones. nih.govbioinformatics.nlpeerj.comnchu.edu.tw For example, germacrene A synthases have been identified as key enzymes in the biosynthesis of sesquiterpene lactones in plants like sunflower and lettuce. nih.govnih.gov

Oxidation and Lactonization Steps in Helenin,(S) Formation

Following the initial cyclization of FPP by a sesquiterpene synthase, oxidative steps are crucial for the formation of the lactone ring and other functional groups characteristic of sesquiterpene lactones. up.ac.zarsc.orgnih.gov Cytochrome P450 enzymes play a significant role in these oxidation reactions, often catalyzing hydroxylation steps. up.ac.zarsc.orgnih.gov For instance, germacrene A oxidase (GAO), a cytochrome P450 enzyme, catalyzes the oxidation of germacrene A to germacrene A acid. nih.govresearchgate.net

Lactone formation typically involves the cyclization of a hydroxyl group with a carboxylic acid group. nih.gov In the context of sesquiterpene lactone biosynthesis, this often occurs after the oxidation of a methyl group to a carboxylic acid. The formation of the lactone ring can be a spontaneous cyclization following hydroxylation at a specific position, such as the C6 or C8 position in germacrene acid derivatives. nih.govresearchgate.net The regio- and stereoselectivity of hydroxylation and subsequent lactonization contribute to the structural diversity of sesquiterpene lactones. nih.gov

Genetic Regulation of Helenin,(S) Biosynthetic Enzymes

The biosynthesis of secondary metabolites, including sesquiterpene lactones, is under genetic control. researchgate.netkhanacademy.org The expression of genes encoding the enzymes involved in the isoprenoid pathway and the downstream sesquiterpene lactone biosynthetic steps is regulated at various levels. researchgate.netkhanacademy.org This regulation can involve transcriptional control, where the rate of gene transcription into mRNA is modulated, and post-translational modifications, which affect enzyme activity or stability. khanacademy.orgpressbooks.pubmicrobiologybook.org

Synthetic Biology Approaches for Helenin,(S) Production and Diversification

Synthetic biology offers powerful tools for the heterologous production and diversification of natural products like Helenin,(S) in engineered host organisms. biotechrep.irnih.govbiotechrep.ir By porting and optimizing plant biosynthetic pathways into microbial chassis, it is possible to achieve sustainable and scalable production that is not reliant on plant cultivation and extraction. biotechrep.irbiotechrep.ir

Combinatorial Biosynthesis for Novel Helenin,(S) Analogs

Combinatorial biosynthesis involves the manipulation and recombination of genes encoding biosynthetic enzymes to generate libraries of novel compounds. nih.govnih.gov This approach can be applied to the biosynthesis of sesquiterpene lactones to create structural analogs of Helenin,(S) with potentially altered or improved properties. By combining genes from different sesquiterpene biosynthetic pathways or modifying existing enzymes, researchers can explore the chemical space around the alantolactone and isoalantolactone structures. The synthesis of simplified helenalin (B1673037) analogues, a related sesquiterpene lactone, demonstrates the feasibility of designing and generating related compounds through synthetic routes, providing a basis for similar approaches in creating Helenin,(S) analogs. nih.gov

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering focuses on optimizing the metabolic pathways within a host organism to enhance the production of a desired compound. nih.govmdpi.comosti.govfrontiersin.orgnih.gov For the production of Helenin,(S) in a heterologous system, metabolic engineering strategies can be employed to increase yield and productivity. These strategies include:

Pathway Engineering: Introducing or optimizing the genes encoding the enzymes of the Helenin,(S) biosynthetic pathway in the host organism. This involves ensuring balanced expression of the necessary plant genes and potentially codon optimization for the chosen host.

Gene Dosage Tuning: Adjusting the copy number or expression levels of key genes in the pathway to optimize metabolic flux towards Helenin,(S) production and minimize the accumulation of intermediates or byproducts. biotechrep.ir

Chassis Optimization: Selecting and engineering the host organism (e.g., Escherichia coli or yeast) to improve its suitability for sesquiterpene lactone production. This can involve modifying the host's central carbon metabolism to increase the availability of FPP precursors, reducing competing pathways, and enhancing tolerance to the produced compounds. biotechrep.irbiotechrep.irmdpi.comfrontiersin.orgnih.gov

Enzyme Engineering: Modifying the enzymes involved in Helenin,(S) biosynthesis to improve their catalytic efficiency, specificity, or stability within the host environment.

These metabolic engineering approaches, often used in conjunction with synthetic biology tools, hold significant potential for developing efficient and sustainable microbial cell factories for the production of Helenin,(S) and its analogs. biotechrep.irbiotechrep.irmdpi.com

Chemical Synthesis and Derivatization Strategies for Helenin, S

Total Synthesis Approaches to Helenin,(S)

Total synthesis involves the construction of a complex molecule from simpler, readily available precursors. While Helenin itself is often isolated from natural sources, total synthesis approaches to its components, alantolactone (B1664491) and isoalantolactone (B1672209), have been explored. Total synthesis allows for the potential to create analogs not found in nature and to study the structure-activity relationships of these compounds in detail.

Retrosynthetic Analysis and Strategic Disconnections of Helenin,(S)

Retrosynthetic analysis is a crucial step in planning the total synthesis of a target molecule. It involves working backward from the target structure to identify simpler precursor molecules through a series of "disconnections." hilarispublisher.com, deanfrancispress.com This process helps chemists design efficient and feasible synthetic routes. hilarispublisher.com For sesquiterpene lactones like alantolactone and isoalantolactone, strategic disconnections would typically focus on breaking key carbon-carbon and carbon-heteroatom bonds that can be formed using known chemical reactions in the forward synthetic direction. hilarispublisher.com, tgc.ac.in Identifying functional groups and their relationships within the molecule is essential for planning these disconnections and considering necessary functional group interconversions and protecting group strategies. hilarispublisher.com, deanfrancispress.com, pharmacy180.com

Development of Stereoselective Transformations for Helenin,(S)

Stereoselective transformations are critical in the synthesis of chiral molecules like alantolactone and isoalantolactone, which possess defined three-dimensional structures. Stereoselectivity refers to a reaction in which one stereoisomer is formed predominantly over others. uwindsor.ca, youtube.com Achieving high stereoselectivity is paramount to synthesizing the desired enantiomer or diastereomer of the target molecule. This often involves the use of specific reagents, catalysts, or reaction conditions that favor the formation of one stereoisomer. uwindsor.ca, youtube.com, rsc.org For complex cyclic systems like those in Helenin's components, controlling the stereochemistry of newly formed chiral centers and existing ones during ring closures and functional group transformations is a significant synthetic challenge.

Chiral Pool and Asymmetric Synthesis Routes to Helenin,(S)

Two primary strategies for obtaining enantiomerically pure compounds in total synthesis are the chiral pool approach and asymmetric synthesis. nih.gov, ptfarm.pl The chiral pool approach utilizes naturally occurring, enantiomerically pure compounds as starting materials, leveraging their existing stereochemistry to build the target molecule. nih.gov, ptfarm.pl, gmkresearch.com Asymmetric synthesis, on the other hand, involves creating new chiral centers in a non-racemic fashion using chiral catalysts, reagents, or auxiliaries. uwindsor.ca, nih.gov, ptfarm.pl, youtube.com, rsc.org Both strategies can be applied to the synthesis of Helenin's components, depending on the availability of suitable chiral starting materials or the development of effective asymmetric methodologies for the key transformations. rsc.org, gmkresearch.com

Semisynthesis of Helenin,(S) from Natural Precursors

Semisynthesis involves using compounds isolated from natural sources as starting materials for chemical transformations to produce desired products. wikipedia.org This approach can be advantageous for complex natural products like Helenin's components, which can be extracted from plants like Inula helenium. wikipedia.org, researchgate.net Semisynthesis can reduce the number of synthetic steps compared to total synthesis, potentially making the process more efficient and cost-effective. wikipedia.org For Helenin, semisynthesis would likely involve isolating alantolactone and isoalantolactone from natural sources and then performing specific chemical reactions to modify their structures, potentially to create derivatives or interconvert the isomers. researchgate.net

Design and Synthesis of Helenin,(S) Analogs and Derivatives for Research

The synthesis of analogs and derivatives of natural products is a common strategy in chemical research to explore structure-activity relationships and develop compounds with modified or improved properties. nih.gov, wikipedia.org, nih.gov By systematically altering the chemical structure of alantolactone and isoalantolactone, researchers can investigate how these changes impact their biological activities and understand the molecular mechanisms of their action.

Structure-Guided Analog Design for Mechanistic Probes

Structure-guided analog design involves using information about the three-dimensional structure of a molecule and its interaction with biological targets to design new compounds with specific properties. wikipedia.org This can include understanding how the molecule binds to proteins or interacts with other biomolecules. For Helenin's components, if their binding sites on biological targets are known, this information can guide the design of analogs with enhanced binding affinity, altered reactivity, or improved selectivity. These precisely designed analogs can serve as valuable mechanistic probes to further elucidate the biological pathways influenced by alantolactone and isoalantolactone. wikipedia.org

Library Synthesis of Helenin,(S) Derivatives

Library synthesis of derivatives related to Helenin,(S), particularly helenalin (B1673037), has been undertaken to generate a range of analogues for chemical and biological evaluation nih.govresearchgate.net. These libraries often focus on systematically modifying specific parts of the molecule or creating simplified scaffolds that retain key reactive functionalities.

One approach to library synthesis has involved creating simplified helenalin analogues that contain various combinations of the α-methylene-γ-butyrolactone and cyclopentenone electrophiles, which are considered crucial for the compound's reactivity nih.govresearchgate.net. The synthesis of such libraries allows for the investigation of the individual and combined contributions of these Michael acceptors nih.gov. For example, a small library of simplified helenalin analogues was synthesized to study their reactivity with biological thiols and their effects on cellular signaling nih.govresearchgate.net. The synthetic routes to these simplified analogues can be significantly shorter compared to the total synthesis of the natural product nih.gov.

Another strategy involves the Michael addition of various nucleophiles, such as amines or thiols, to the α-methylene-γ-lactone moiety of the parent compound or related sesquiterpene lactones like isoalantolactone or alantolactone, to generate libraries of adducts researchgate.netsci-hub.seimist.ma. This method allows for the introduction of diverse chemical groups at the C13 position, leading to a library of derivatives with varied properties researchgate.netsci-hub.se. For instance, a series of thiol derivatives of alantolactone was synthesized via Michael addition sci-hub.se. Similarly, reactions of isoalantolactone with primary amines or piperazine (B1678402) have yielded dimeric structures researchgate.net.

Interactive Table 1: Examples of Sesquiterpene Lactone Derivatives Synthesized

Parent CompoundDerivatization StrategyModified Moiety(ies)Example Derivative Type
HelenalinEpoxidationCyclopentenone, γ-lactone exomethyleneMono/Diepoxy derivatives
HelenalinSilylationHydroxyl groupsSilylated derivatives
HelenalinMichael Addition (Thiols)α-methylene-γ-butyrolactoneThiol adducts
IsoalantolactoneMichael Addition (Amines)α-methylene-γ-butyrolactoneAmine adducts, Dimers
AlantolactoneMichael Addition (Thiols)α-methylene-γ-butyrolactoneThiol derivatives
1β-hydroxy alantolactoneReactions at C1-OH and C13C1-OH, C13-methyleneVarious derivatives

Development of Novel Synthetic Methodologies Inspired by Helenin,(S) Structure

The intricate structure and biological activity of Helenin,(S) and related sesquiterpene lactones have inspired the development of novel synthetic methodologies. The presence of reactive centers, particularly the α-methylene-γ-butyrolactone and the cyclopentenone rings, has driven the design of synthetic strategies that leverage or mimic the reactivity of these functionalities nih.govwikipedia.orgresearchgate.netnih.gov.

Furthermore, the biosynthesis of sesquiterpene lactones in plants, involving cyclization and oxidation steps catalyzed by enzymes like sesquiterpene synthases and cytochrome P450 enzymes, provides insights that can inform synthetic strategies mdpi.comtandfonline.com. While total synthesis aims to replicate the natural product structure from basic precursors, the understanding of the stereochemical control and functional group transformations in biosynthesis can inspire more efficient or stereoselective synthetic routes mdpi.comtandfonline.com.

The development of methods for the synthesis of the α-methylene-γ-butyrolactone moiety itself is also relevant, as this feature is central to the structure and reactivity of Helenin,(S) and many other bioactive natural products imist.marsc.orgacs.org. Novel synthetic routes to construct this specific lactone system contribute to the broader ability to synthesize helenalin and its derivatives rsc.orgacs.org.

Interactive Table 2: Key Electrophilic Moieties Inspiring Synthetic Design

MoietyDescriptionRelevance to Synthesis Inspiration
α-methylene-γ-butyrolactoneFour-membered lactone ring with an exocyclic double bondKey reactive center for Michael addition, focus of synthetic methods wikipedia.orgrsc.orgacs.org
CyclopentenoneFive-membered ring with an α,β-unsaturated ketoneAnother reactive center for Michael addition, included in simplified analogues nih.govwikipedia.orgnih.gov

Advanced Structural Characterization and Computational Modeling of Helenin, S

Application of Advanced Spectroscopic Techniques for Helenin,(S) Structural Refinement

Spectroscopic methods are fundamental in confirming the identity and elucidating the precise structure of Helenin,(S) and its related isomers.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Helenin,(S)

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of complex natural products like sesquiterpene lactones. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques, such as ¹H NMR and ¹³C NMR, as well as correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), are applied to determine the complete assignments of proton and carbon signals and establish connectivity within the molecular structure of alantolactone (B1664491) and isoalantolactone (B1672209) tandfonline.commdpi.comresearchgate.netcedia.edu.ec. These techniques allow for the unambiguous identification of functional groups and the spatial arrangement of atoms, confirming the eudesmanolide scaffold characteristic of these isomers tandfonline.commdpi.com. Furthermore, quantitative analysis using NMR spectra, particularly the integration of proton signals in ¹H NMR, can be employed to determine the ratio of alantolactone to isoalantolactone in a mixture, as demonstrated in the analysis of Helenin isolated from Stevia lucida, where a 3:7 ratio of alantolactone to isoalantolactone was determined tandfonline.comresearchgate.netcedia.edu.ec.

High-Resolution Mass Spectrometry for Isomer Differentiation and Purity Assessment of Helenin,(S)

High-resolution Mass Spectrometry (HRMS) is invaluable for determining the exact molecular weight and elemental composition of Helenin,(S) and its isomers, providing a crucial confirmation of the molecular formula C₁₅H₂₀O₂ tandfonline.com. Beyond elemental composition, advanced mass spectrometric techniques, often coupled with chromatographic separation (e.g., HPLC-MS or GC-MS), offer capabilities for differentiating isomers and assessing sample purity nih.govunito.itulisboa.ptlcms.czacs.org. While alantolactone and isoalantolactone have the same nominal and exact masses, their distinct fragmentation patterns under techniques like tandem mass spectrometry (MS/MS) can potentially be used for differentiation. High-resolution techniques enhance the ability to distinguish between compounds with very close masses, which is essential for purity assessment and for identifying potential impurities with similar molecular formulas nih.govunito.itulisboa.ptlcms.czacs.org. The application of HRMS confirms the molecular ion peak, supporting the assigned molecular formula tandfonline.com.

Conformational Analysis of Helenin,(S) in Solution and Solid State

Conformational analysis explores the various spatial arrangements that a molecule can adopt due to rotation around single bonds. For sesquiterpene lactones like alantolactone and isoalantolactone, understanding their preferred conformations in different environments (solution and solid state) is important as it can influence their physical and chemical properties, including interactions with other molecules. Studies have investigated the conformational analysis of antistaphylococcal sesquiterpene lactones found in Inula helenium essential oil, which includes alantolactone and isoalantolactone thegoodscentscompany.com. These analyses can utilize a combination of experimental techniques, such as analysis of coupling constants in NMR spectra which provide information about dihedral angles, and computational methods to explore the potential energy surface and identify stable conformers.

Computational Modeling of Helenin,(S)

Computational modeling techniques provide theoretical insights into the structural, energetic, and electronic properties of molecules. These methods complement experimental data and can help predict behavior and interactions at a molecular level northwestern.edumdpi.comresearchgate.netnih.gov.

Molecular Dynamics Simulations of Helenin,(S) Interactions

Molecular Dynamics (MD) simulations are a computational tool used to study the time-dependent behavior of molecular systems northwestern.edumdpi.comresearchgate.netacs.orgiccm-central.orgresearchgate.netresearchgate.nettandfonline.comcopernicus.orgacs.org. By simulating the motion of atoms and molecules over time according to classical mechanics principles, MD can provide information about conformational changes, flexibility, and interactions with solvents or other molecules. While general applications of MD simulations in studying molecular interactions and material properties are widely reported northwestern.edumdpi.comresearchgate.netacs.orgiccm-central.orgresearchgate.netresearchgate.nettandfonline.comcopernicus.orgacs.org, specific detailed research findings on molecular dynamics simulations focused solely on Helenin,(S) or its isomers were not prominently available in the consulted literature snippets. However, MD simulations could theoretically be applied to study the dynamic behavior of alantolactone and isoalantolactone in solution, their membrane permeability, or their interactions with potential binding partners, providing insights into their behavior in biological or chemical systems.

Molecular Docking and Ligand-Target Interaction Prediction for Helenin,(S)

Molecular docking is a computational technique utilized to predict the preferred orientation, or pose, of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein. This method aims to characterize the behavior of small molecules in the binding site of target proteins and is widely employed in structure-based drug design and for understanding the fundamental principles of molecular recognition. By predicting the binding affinity and analyzing the interactions between the ligand and the receptor, molecular docking provides insights into the potential biological activity of a compound.

In silico studies have explored the potential interactions of Helenin,(S) with various biological targets. One such investigation focused on the molecular docking of Helenin against telomerase reverse transcriptase (TERT) fishersci.com. Telomerase reverse transcriptase is a catalytic subunit of the telomerase enzyme, which plays a crucial role in maintaining telomere length and is frequently overexpressed in cancer cells, contributing to their immortality fishersci.comnih.gov. Targeting TERT has therefore emerged as a strategy in cancer therapy nih.gov.

The molecular docking study predicted the binding affinity of Helenin for telomerase reverse transcriptase. The reported binding energy for Helenin when docked with TERT was -4.9 kcal/mol fishersci.com. Binding energy is a key parameter in molecular docking, where a more negative value generally indicates a stronger predicted binding affinity between the ligand and the receptor. This suggests a potentially favorable interaction between Helenin and the TERT enzyme.

The predicted interaction between Helenin and TERT, characterized by the binding energy, suggests a potential inhibitory effect of Helenin on telomerase activity. Given the established role of elevated TERT activity in many cancers, this in silico finding highlights a possible mechanism through which Helenin could exert biological effects relevant to cellular proliferation and potentially anticancer activity, although further experimental validation is required. fishersci.comnih.gov

The following table summarizes the molecular docking data for Helenin against Telomerase Reverse Transcriptase:

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)
Helenin,(S)Telomerase Reverse Transcriptase (TERT)-4.9

Molecular and Cellular Mechanisms of Action of Helenin, S

Interaction of Helenin,(S) with Specific Biological Targets

Helenin,(S) and its components, alantolactone (B1664491) and isoalantolactone (B1672209), exert their biological effects through interactions with various cellular components. wikipedia.org These interactions can lead to the modulation or inhibition of enzyme activity, potential binding to receptors, interactions with nucleic acids, and the formation of covalent adducts with biological thiols.

Enzyme Modulation and Inhibition by Helenin,(S) (e.g., NF-κB, STAT3, telomerase)

Studies have indicated that helenin,(S) and its constituents can modulate the activity of several enzymes crucial for cellular function and survival, including NF-κB, STAT3, and telomerase. Helenalin (B1673037), a related sesquiterpene lactone structurally similar to the components of helenin, has been shown to inhibit NF-κB transcription of inflammatory cytokines. mdpi.com This inhibition appears to be a fundamental mechanism in inducing autophagy and triggering caspase cleavage in tumor cells. nih.gov Helenalin has been reported to suppress the expression of NF-κB p65 and abrogate NF-κB signaling by inhibiting the DNA binding activity of p65 in various cell lines. nih.gov Alantolactone, a major component of helenin, has been reported to suppress STAT3 activation. wikipedia.org Telomerase, an enzyme important for maintaining telomere length in most cancer cells, is another target. Helenalin has been identified as a potent and selective inhibitor of human telomerase, directly inactivating the enzyme in a concentration- and time-dependent manner in vitro. nih.gov The inhibitory effect of helenalin on telomerase activity is attributed to the alkylation of the CYS445 residue, which may interfere with telomere DNA recognition at the telomerase active site. nih.gov

Receptor Binding and Activation/Inhibition by Helenin,(S)

While the provided search results emphasize enzyme modulation and other interactions, detailed information specifically on the direct binding and activation or inhibition of cellular receptors by Helenin,(S) is limited within this set of results.

Nucleic Acid Interactions of Helenin,(S) (e.g., DNA, RNA)

Research suggests that helenalin, a compound related to helenin, can affect DNA. It has been reported to attenuate DNA synthesis. mdpi.com While direct interaction of helenin,(S) components with DNA or RNA is implied through mechanisms like NF-κB DNA binding inhibition, explicit details on the nature and extent of direct nucleic acid interactions by helenin,(S) itself are not extensively detailed in the provided snippets. nih.gov

Covalent Adduct Formation with Biological Thiols by Helenin,(S)

Sesquiterpene lactones, including the components of helenin,(S), are known to form covalent adducts with biological thiols. nih.gov This is often facilitated by the presence of an α-methylene-γ-butyrolactone moiety in their structure, which can undergo hetero-Michael addition with thiol groups found in molecules like glutathione (B108866) and cysteine. nih.gov This covalent modification of proteins, particularly those with critical cysteine residues, is considered a key mechanism for the biological activity of these compounds. Helenalin, for instance, covalently targets Cys38 of NF-κB p65, which is located at the DNA-binding interface. nih.gov This alkylation can sterically prevent the DNA binding of the p50/p65 heterodimer, thereby inhibiting its transcriptional activation. nih.gov

Elucidation of Intracellular Signaling Pathways Modulated by Helenin,(S)

Helenin,(S) and its components influence several intracellular signaling pathways, with a notable impact on pathways involved in inflammation and cell survival. wikipedia.orgnih.govnih.govresearchgate.net

NF-κB Pathway Deactivation by Helenin,(S)

A significant mechanism of action of helenin,(S) and related compounds is the deactivation of the NF-κB pathway. nih.govnih.govnih.govresearchgate.netcenmed.com The NF-κB pathway plays a critical role in regulating immune responses, inflammation, and cell survival, and its aberrant activation is implicated in various diseases, including cancer. cellsignal.commdpi.comfrontiersin.org Helenalin, a component or closely related compound to helenin, effectively inhibits NF-κB activation. mdpi.comscispace.com This inhibition can occur through various mechanisms, including the suppression of NF-κB p65 expression and the inhibition of its DNA binding activity. nih.gov Helenalin has been shown to decrease the phosphorylation levels of NF-κB p65. nih.gov The covalent modification of Cys38 on the p65 subunit by helenalin is a key event that disrupts the ability of the NF-κB heterodimer to bind DNA and activate gene transcription. nih.gov This deactivation of the NF-κB pathway contributes to the anti-inflammatory and potential anti-tumor effects observed with helenin,(S) and its related sesquiterpene lactones. mdpi.comnih.gov

Modulation of Kinase Cascades (e.g., PI3K/Akt, ERK1/2, JNK) by Helenin,(S)

Studies indicate that helenin and its constituents can influence key kinase signaling pathways involved in cellular proliferation, survival, and stress responses. Alcohol extracts containing helenin have been shown to down-regulate the PI3K/Akt and JNK pathways in cancer cell lines. scispace.com The PI3K/Akt pathway is a critical regulator of cell growth, survival, and metabolism, while the JNK pathway is often associated with stress-induced apoptosis. researchgate.netfrontiersin.org

While direct evidence for helenin's specific modulation of ERK1/2 is less prominent in the provided sources, other sesquiterpene lactones or related plant extracts have shown effects on MAPK pathways, which include ERK1/2, JNK, and p38. researchgate.net For instance, Artemetin, a compound found in the Stevia genus alongside helenin, has been reported to activate ERK1/2 and Akt. nih.gov The intricate crosstalk between these pathways suggests that modulation of one kinase cascade by helenin could indirectly impact others. nih.govd-nb.info

Transcription Factor Regulation by Helenin,(S)

A significant mechanism of action for helenin and its components involves the modulation of transcription factor activity, particularly NF-κB and STAT3. Helenin has been shown to inhibit NF-κB activation in various cell types, including T-cells, B-cells, and epithelial cells, in response to different stimuli. researchgate.netmdpi.commdpi.com This inhibition is considered selective, as it does not appear to affect the activity of other transcription factors such as Oct-1, TBP, Sp1, or STAT 5. mdpi.com The inhibition of NF-κB by helenin contributes to its anti-inflammatory and potential anti-proliferative effects, as NF-κB regulates genes involved in inflammation and cell proliferation. mdpi.comnih.gov

Alantolactone, a major component of helenin, has been specifically reported to inhibit the phosphorylation and nuclear translocation of STAT3. lipidmaps.org Isoalantolactone also suppresses STAT3 activation. wikipedia.org STAT3 is a transcription factor frequently constitutively activated in various cancers, promoting cell proliferation, survival, and angiogenesis. nih.gov The suppression of STAT3 activation by alantolactone suggests a mechanism contributing to its observed anti-cancer activities. lipidmaps.org

Mechanisms of Cell Cycle Modulation by Helenin,(S) in Research Models

Helenin and its components have demonstrated the ability to modulate the cell cycle in various research models, contributing to their anti-proliferative effects. researchgate.netnih.govfrontiersin.org

Cell Cycle Arrest Induced by Helenin,(S)

Alantolactone and isoalantolactone are known to induce cell cycle arrest. wikipedia.orgmdpi.comresearchgate.netnih.govfrontiersin.org Studies using cancer cell lines have reported that helenin-containing extracts can induce S-phase arrest and G2/M arrest. scispace.commdpi.com Cell cycle arrest prevents uncontrolled cell proliferation, a hallmark of cancer. This effect is a key mechanism by which helenin may exert its anti-cancer properties in research models.

Induction of Apoptosis and Programmed Cell Death Pathways by Helenin,(S)

A well-documented mechanism of action for helenin and its components is the induction of apoptosis, or programmed cell death, in various cell types, particularly cancer cells. wikipedia.orgscispace.comlipidmaps.orgresearchgate.netnih.govfrontiersin.orgnih.gov This is a critical process for eliminating damaged or unwanted cells and is often dysregulated in diseases like cancer.

Mitochondrial Membrane Potential Alterations by Helenin,(S)

One of the mechanisms contributing to helenin-induced apoptosis involves alterations in mitochondrial function. Alantolactone has been shown to decrease mitochondrial membrane potential. lipidmaps.org A decrease in mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which subsequently activate caspases and initiate the apoptotic cascade. researchgate.netlipidmaps.orgjst.go.jp This disruption of mitochondrial integrity is a significant factor in the cytotoxic effects observed with helenin and its components.

Compound Information

Compound NamePubChem CID
Helenin,(S)6540817
Alantolactone72724
Isoalantolactone73285

Data Table: Summary of Helenin,(S) Mechanisms of Action

Mechanism of ActionAffected Pathway/TargetObserved EffectSource(s)
Modulation of Kinase CascadesPI3K/Akt pathwayDown-regulation scispace.com
JNK pathwayDown-regulation scispace.com
Transcription Factor RegulationNF-κBInhibition of activation researchgate.netmdpi.commdpi.com
STAT3Inhibition of phosphorylation and nuclear translocation, Suppression of activation wikipedia.orglipidmaps.org
Cell Cycle ModulationCell Cycle ProgressionArrest (S-phase, G2/M) wikipedia.orgscispace.commdpi.comresearchgate.netnih.govfrontiersin.org
Induction of ApoptosisProgrammed Cell Death PathwaysInduction of apoptosis wikipedia.orgscispace.comlipidmaps.orgresearchgate.netnih.govfrontiersin.orgnih.gov
Mitochondrial Membrane PotentialDecrease lipidmaps.org

Reactive Oxygen Species (ROS) Generation by Helenin,(S)

Both alantolactone and isoalantolactone have been shown to induce the generation of reactive oxygen species (ROS) in various cell types, particularly cancer cells tandfonline.comijbs.comspandidos-publications.comresearcherslinks.comfrontiersin.orgspandidos-publications.comfrontiersin.orgmdpi.comspandidos-publications.comnih.govresearchgate.net. This increase in intracellular ROS levels is a significant mechanism contributing to their biological effects, including the induction of apoptosis and inhibition of cell proliferation tandfonline.comijbs.comspandidos-publications.comresearcherslinks.comspandidos-publications.commdpi.comspandidos-publications.comresearchgate.net.

Studies have demonstrated a dose-dependent increase in intracellular ROS levels upon treatment with alantolactone or isoalantolactone in various cancer cell lines, such as HepG2 (liver cancer), RKO (colorectal cancer), PANC-1 (pancreatic carcinoma), U2OS (osteosarcoma), A2780 (ovarian cancer), and BGC-823 (gastric cancer) tandfonline.comijbs.comspandidos-publications.comresearcherslinks.comspandidos-publications.comspandidos-publications.comnih.govresearchgate.net. For instance, isoalantolactone treatment significantly increased ROS production in PANC-1 cells in a dose-dependent manner ijbs.com. Similarly, alantolactone treatment resulted in a significant increase in intracellular ROS in RKO cells spandidos-publications.com.

The accumulation of ROS induced by these compounds can lead to oxidative stress, which in turn can trigger various downstream signaling pathways, including those involved in apoptosis and ER stress frontiersin.orgnih.govnih.gov. Pretreatment with ROS scavengers, such as N-acetylcysteine (NAC), has been shown to prevent or significantly reduce the increase in ROS levels and subsequently abrogate the cytotoxic and apoptosis-inducing effects of alantolactone and isoalantolactone, highlighting the critical role of ROS generation in their mechanisms of action ijbs.comspandidos-publications.commdpi.comspandidos-publications.comnih.govnih.gov.

Endoplasmic Reticulum Stress Induced by Helenin,(S)

Endoplasmic Reticulum (ER) stress is another cellular pathway affected by the components of Helenin. Research indicates that both alantolactone and isoalantolactone can induce ER stress in various cell lines frontiersin.orgnih.govnih.govspandidos-publications.comnih.govresearchgate.net. This induction of ER stress is often linked to the generation of ROS.

Isoalantolactone has been shown to induce ROS production, which subsequently leads to the activation of the ER stress pathway in prostate cancer cells nih.govnih.gov. The combined treatment of isoalantolactone with cisplatin (B142131) resulted in excessive intracellular ROS accumulation, leading to the activation of ER stress and the JNK signaling pathway in human prostate cancer cells nih.gov. This was evidenced by increased expression levels of key ER stress-related proteins such as phosphorylated eIF2α (p-eIF2α) and ATF4 frontiersin.orgnih.gov. Pretreatment with NAC was found to reverse the activation of ER stress induced by the combination treatment, further supporting the ROS-mediated nature of this effect nih.gov.

Alantolactone has also been reported to induce ER stress, contributing to its anti-cancer activity. In lung cancer cells, alantolactone increased ROS levels and induced ER stress spandidos-publications.com. Alantolactone promotes ER stress-mediated apoptosis by inhibiting TrxR1 in triple-negative breast cancer cells, and this process is dependent on ROS accumulation nih.govresearchgate.net.

The induction of ER stress by these compounds can activate the unfolded protein response (UPR), a cellular signaling network aimed at restoring ER homeostasis. However, prolonged or excessive ER stress can trigger apoptosis frontiersin.orgmdpi.com.

Autophagy Modulation by Helenin,(S) at the Cellular Level

The modulation of autophagy by the components of Helenin appears to be complex and context-dependent, with studies reporting both induction and inhibition of autophagy in different cellular settings frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.comnih.govnih.govresearchgate.net. Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins, playing a dual role in cell survival and death.

Isoalantolactone has been shown to induce autophagy in various cancer cells, including colorectal cancer and ovarian cancer cells frontiersin.orgfrontiersin.orgmdpi.comnih.gov. In colorectal cancer cells, isoalantolactone inhibited proliferation by inducing apoptosis and autophagy frontiersin.org. Interestingly, inhibiting autophagy with pharmacological inhibitors like chloroquine (B1663885) or Bafilomycin A1 enhanced the anti-colorectal cancer effects of isoalantolactone, suggesting that the induced autophagy in this context can be cytoprotective frontiersin.org. Mechanistically, isoalantolactone-induced autophagy in colorectal cancer cells was found to be mediated, at least in part, by inhibiting the AKT/mTOR signaling pathway, a known negative regulator of autophagy frontiersin.org. In ovarian cancer cells, isoalantolactone induced autophagic cell death, which was associated with the upregulation of PEA-15 and subsequent ERK activation nih.gov.

Conversely, alantolactone has been reported to inhibit autophagy in certain cancer cell types, such as acute lymphoblastic leukemia (ALL) and liver cancer cells frontiersin.orgresearchgate.netnih.govresearchgate.net. In ALL cells, alantolactone inhibited autophagy and promoted apoptosis, and this effect was linked to the upregulation of adaptor related protein complex 2 subunit mu 1 (AP2M1) nih.govresearchgate.net. In liver cancer cells, alantolactone inhibited mitophagy (a specific type of autophagy involving mitochondria) tandfonline.comnih.gov.

These findings suggest that the effect of Helenin's components on autophagy can vary depending on the cell type and the specific signaling pathways activated, influencing cell fate towards either survival or death.

Immunomodulatory Mechanisms of Helenin,(S) in Cellular Assays

Alantolactone and isoalantolactone have demonstrated immunomodulatory activities in cellular assays tandfonline.comfrontiersin.orgresearchgate.netoup.comfrontiersin.orgnih.govoup.com. These effects involve influencing the function of immune cells and modulating the production of inflammatory mediators.

Alantolactone has been shown to enhance the phagocytic properties of human macrophages frontiersin.org. It also modulates their proinflammatory functions, inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8, while stimulating the release of anti-inflammatory mediators like IL-10 and TGF-β researchgate.net. This anti-inflammatory effect is associated with a decrease in the concentration of p65, a subunit responsible for NF-κB activation researchgate.net.

Isoalantolactone also exhibits anti-inflammatory effects in cellular models frontiersin.orgoup.comnih.govoup.com. It can suppress the production of inflammatory mediators like NO, TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages nih.gov. The anti-inflammatory mechanism of isoalantolactone is related to the inhibition of pathways such as NF-κB, ERK, and AKT phosphorylation frontiersin.orgoup.com. Isoalantolactone has also been identified as a strong inhibitor of NLRP3, a key component of the inflammasome, which plays a crucial role in inflammatory responses frontiersin.org.

These cellular studies indicate that the components of Helenin can modulate immune cell function and inflammatory signaling pathways, suggesting potential immunomodulatory applications.

Structure Activity Relationship Sar Studies for Helenin, S and Its Analogs Mechanistic Focus

Identification of Key Structural Moieties in Helenin,(S) for Biological Mechanism

Helenin,(S) is recognized as a mixture of two isomeric sesquiterpene lactones, alantolactone (B1664491) (ALT) and isoalantolactone (B1672209) (IALT). nih.govwikidata.org These compounds belong to the class of sesquiterpene lactones, which are known for their various biological activities. wikidata.orguni.lutcmsp-e.com Research indicates that a primary determinant of the biological activity observed in many sesquiterpene lactones, including ALT and IALT, is the presence of a reactive functional group: the α-methylene group conjugated to a carbonyl within the lactone ring. wikidata.org This α-methylene-γ-lactone moiety is considered a key structural motif and acts as a putative pharmacophore.

The reactivity of this α-methylene group often involves Michael addition reactions with biological nucleophiles, particularly thiol groups found in cysteine residues of proteins. This covalent modification can lead to the modulation of protein function, thereby mediating the observed biological effects. For example, studies on helenalin (B1673037), a related sesquiterpene lactone, have shown that its cyclopentenone and α-methylene-γ-butyrolactone moieties are essential for covalent reactivity with cysteine residues (Cys38 and Cys120) on target proteins like NF-κB p65. This highlights the critical role of such electrophilic centers in the mechanistic pathways of these compounds, suggesting a similar principle applies to Helenin's components, alantolactone and isoalantolactone. The presence of this reactive α-methylene lactone ring is thus a key structural feature linked to the biological mechanisms of Helenin,(S).

Rational Design of Helenin,(S) Analogs to Probe Mechanistic Pathways

Furthermore, modifications at specific positions on the sesquiterpene lactone scaffold, such as the C1-OH and C13-methylene motifs in 1β-hydroxy alantolactone derivatives, have been explored to investigate structure-activity relationships related to anti-inflammatory effects. These studies demonstrate how targeted chemical modifications can help delineate the structural requirements for specific biological activities and provide clues about the mechanistic pathways involved. Applying similar rational design principles to Helenin,(S) by creating derivatives with targeted modifications can help to further elucidate the roles of different parts of the molecule in its interactions with biological targets like NF-κB, STAT3, Nur77, and AMPKα, which have been identified as potential molecular targets for alantolactone and isoalantolactone. tcmsp-e.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Helenin,(S) Derivatives on Molecular Targets

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to develop mathematical models that correlate the structural properties of compounds with their biological activities. QSAR models provide a quantitative understanding of how variations in chemical structure influence the potency and efficacy of compounds and their interactions with specific molecular targets. This approach is valuable in drug discovery and mechanistic studies as it can predict the activity of new or untested compounds and help rationalize the observed biological effects based on structural features.

QSAR studies involve calculating various molecular descriptors that represent different aspects of a molecule's structure and properties, such as electronic, steric, and lipophilic parameters. These descriptors are then correlated with experimental biological activity data using statistical methods. The resulting models can provide insights into the key structural requirements for activity against specific molecular targets. For Helenin,(S) derivatives, QSAR analysis could be applied to study their activity against known targets like NF-κB, STAT3, Nur77, and AMPKα. tcmsp-e.com By analyzing the relationship between the structural descriptors of different Helenin derivatives and their inhibitory or modulatory effects on these targets, QSAR could help identify the precise structural features that contribute most significantly to the interaction and the resulting biological outcome.

While QSAR is a powerful tool for understanding SAR and predicting activity on molecular targets, specific detailed QSAR studies explicitly focused on a comprehensive set of Helenin,(S) derivatives and their quantitative activity data against defined molecular targets (such as IC50 values for enzyme inhibition or EC50 values for pathway modulation) were not extensively detailed with accompanying data tables within the provided search results. However, the principles of QSAR are directly applicable to such investigations, offering a quantitative framework to build upon the qualitative SAR insights gained from the identification of key moieties and the rational design of analogs. Conducting QSAR studies on Helenin derivatives targeting its molecular pathways would provide valuable data to refine the understanding of its mechanism of action and guide the design of more potent and selective analogs.

Metabolism and Biotransformation Research of Helenin, S

In Vitro Metabolic Fate of Helenin,(S) in Cellular and Subcellular Systems

In vitro studies utilizing cellular and subcellular systems have provided insights into how Helenin,(S) is processed. Investigations using rat liver microsomes have shown that Alantolactone (B1664491) undergoes metabolic transformation researchgate.netkab.ac.ugresearchgate.net. The liver is considered a primary organ for the metabolism of Alantolactone researchgate.netkab.ac.ug.

Biotransformation of Alantolactone has also been observed in the presence of rat intestinal bacteria researchgate.netnih.govnih.gov. These studies have revealed that intestinal microflora can actively metabolize Alantolactone, leading to the formation of various products researchgate.netnih.gov.

While research on the biological activity of Alantolactone in various cell lines (such as human colon adenocarcinoma cells, human hepatoma cells, human lung adenocarcinoma cells, glioblastoma cells, osteosarcoma cells, and HeLa cells) is extensive mdpi.comresearchgate.netnih.govmedchemexpress.comfrontiersin.orgnih.govnih.govnih.gov, these studies primarily focus on the compound's effects and underlying cellular mechanisms rather than its metabolic fate within these specific cellular systems. However, the observed interactions of Alantolactone with cellular components, such as its reaction with thiol groups, are indicative of its chemical reactivity which can influence its metabolic profile researchgate.netnih.govmedchemexpress.comnih.govnih.gov.

Studies incubating Alantolactone with rat liver microsomes have characterized its metabolic profiles kab.ac.ugresearchgate.net. The metabolic rate of Alantolactone was found to be notably higher in liver homogenates compared to other tissue homogenates in rats researchgate.net.

Identification of Helenin,(S) Metabolites and Their Biological Activity (Mechanistic)

The biotransformation of Alantolactone in in vitro systems, particularly by rat intestinal bacteria, has led to the identification of various metabolites researchgate.netnih.govnih.gov. These include novel sulfur-containing products, some of which are dimers of Alantolactone researchgate.netnih.gov. The addition of a double bond at Δ((11,13)) and oxidation were identified as main metabolic reactions of Alantolactone researchgate.netnih.gov. A new metabolic pathway involving the addition of H2S to Alantolactone and subsequent formation of sulfur-containing dimers has been revealed through studies with intestinal bacteria researchgate.netnih.gov.

While metabolites of Alantolactone have been identified, detailed research specifically on the biological activity and mechanistic effects of these isolated metabolites is less extensively reported in the provided search results compared to the parent compound. The biological activities and mechanisms of action discussed in the literature primarily pertain to Alantolactone itself. A key mechanistic aspect of Alantolactone's biological activity is its α,β-unsaturated lactone moiety, which can undergo Michael addition reactions with nucleophiles, particularly thiol groups in proteins researchgate.netresearchgate.netnih.govnih.govnih.gov. This reactivity is considered crucial for many of its observed biological effects and likely plays a role in its initial metabolic transformations within biological systems.

Enzymatic Systems Involved in Helenin,(S) Biotransformation

Several enzymatic systems have been implicated in the biotransformation of Alantolactone. Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4, are significantly involved in the phase I metabolism (oxidation, reduction, and hydrolysis) of Alantolactone and its isomer, Isoalantolactone (B1672209) researchgate.net.

Phase II metabolism, which involves conjugation reactions, also plays a role. UGTs (UDP-glucuronosyltransferases), specifically UGT1A3, UGT1A4, UGT2B4, and UGT2B7, have been mentioned in the context of the phase II metabolic processes of these sesquiterpene lactones researchgate.net.

Furthermore, enzymes present in intestinal bacteria contribute to the biotransformation of Alantolactone, leading to the formation of distinct metabolites, including sulfur-containing compounds researchgate.netnih.govnih.gov. The specific enzymes within intestinal bacteria responsible for these transformations are a subject of ongoing research.

It is important to distinguish between enzymes that metabolize Alantolactone and enzymes that are targets of Alantolactone's biological activity. While Alantolactone is known to interact with and inhibit various enzymes such as STAT3, IKKβ, thioredoxin reductase, and TACE as part of its mechanism of action researchgate.netnih.govmedchemexpress.comnih.govnih.gove-dmj.org, these are generally not the enzymes responsible for its metabolic breakdown.

Advanced Analytical and Bioanalytical Methodologies for Helenin, S Research

Development of High-Resolution Chromatographic Methods for Helenin,(S) Quantification in Research Samples

Chromatography plays a crucial role in separating Helenalin (B1673037),(S) from other compounds in a sample, which is essential for accurate quantification and purity assessment. High-resolution chromatographic methods offer enhanced separation efficiency, allowing for the analysis of complex mixtures. longdom.orgnih.govnjit.edu

HPLC-DAD and LC-MS for Helenin,(S) Purity and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a widely used technique for the quantification and purity assessment of compounds like Helenalin,(S). measurlabs.comcriver.comnih.govgithub.io HPLC separates components based on their interaction with a stationary phase and a mobile phase, while the DAD provides spectroscopic data across a range of wavelengths, allowing for the detection and identification of eluting compounds based on their UV-Vis spectra. measurlabs.comgithub.io This is particularly useful for checking peak purity by analyzing the spectrum at different points across a single chromatographic peak. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the sensitive and selective detection capabilities of mass spectrometry. drawellanalytical.comnih.gov LC-MS is invaluable for the quantification and purity assessment of Helenalin,(S), especially in complex matrices where chromatographic separation alone may not be sufficient to resolve all components. criver.comdrawellanalytical.comnih.gov LC-MS allows for the detection of compounds based on their mass-to-charge ratio (m/z), providing high specificity. drawellanalytical.comnih.gov LC-MS methods have been developed and validated for the analysis of sesquiterpene lactones, including Helenalin,(S), in various samples. criver.comresearchgate.netscholaris.cachim.it These methods often involve optimizing parameters such as the stationary phase, mobile phase composition, and mass spectrometry settings (e.g., ionization mode, scan range) to achieve optimal separation and detection of the target analyte. criver.comehu.es

Quantitative analysis using these methods typically involves establishing a relationship between the detector response (peak area or height) and the concentration of Helenalin,(S) using calibration curves prepared from standards of known concentrations. longdom.orgdrawellanalytical.com Internal standards may also be used to improve the accuracy and precision of the quantification by compensating for variations in sample preparation and instrument performance. longdom.org Method validation is crucial to ensure the reliability of the quantitative data, including assessment of parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. nih.govresearchgate.netchim.itehu.esresearchgate.net

Mass Spectrometry-Based Approaches for Helenin,(S) and Metabolite Profiling

Mass spectrometry (MS) is a powerful tool for the identification, structural characterization, and quantification of Helenalin,(S) and its metabolites. criver.comnih.gov MS-based approaches offer high sensitivity and selectivity, making them indispensable for studying the fate of Helenalin,(S) in biological systems. criver.comnih.govmdpi.com

MS/MS and MSn for Structural Elucidation of Helenin,(S) and its Derivatives

Tandem mass spectrometry (MS/MS) and sequential mass spectrometry (MSn) are fragmentation techniques used to obtain structural information about an analyte. criver.comintertek.comresearchgate.net In MS/MS, a precursor ion is selected and fragmented, and the resulting product ions are analyzed to provide a fragmentation pattern characteristic of the compound's structure. intertek.comresearchgate.net MSn involves multiple stages of fragmentation, providing even more detailed structural information. These techniques are critical for confirming the identity of Helenalin,(S) by comparing experimental fragmentation patterns to those of authentic standards or spectral databases. criver.comresearchgate.net

Furthermore, MS/MS and MSn are essential for the structural elucidation of Helenalin,(S) metabolites. criver.comresearchgate.netmdpi.com By analyzing the fragmentation patterns of metabolites, researchers can deduce structural modifications that have occurred compared to the parent compound, such as hydroxylation, glucuronidation, or other biotransformation reactions. mdpi.com High-resolution mass spectrometry coupled with MS/MS (LC-HRMS/MS) provides accurate mass measurements of both precursor and product ions, significantly aiding in the determination of elemental compositions and structural elucidation. criver.com

Mass Spectrometry Imaging (MSI) for Helenin,(S) Distribution in Research Models

Mass Spectrometry Imaging (MSI) is a technique that allows for the visualization of the spatial distribution of molecules within a sample, such as tissues or cell cultures, without the need for specific labels. nih.govnih.govumaryland.edulist.luhtximaging.com MSI can be used to study the distribution of Helenalin,(S) and its metabolites in research models, providing insights into its absorption, distribution, metabolism, and excretion (ADME) processes at a tissue level. nih.govscholaris.canih.gov

In MSI, a mass spectrum is acquired at each point (pixel) across the surface of a sample. nih.gov The intensity of the signal for a specific m/z value, corresponding to Helenalin,(S) or a metabolite, is then displayed as a heat map, illustrating its spatial localization and relative abundance within the sample. nih.gov Different ionization techniques can be coupled with MSI, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Desorption Electrospray Ionization (DESI), depending on the nature of the analyte and sample. list.luhtximaging.com MSI provides valuable data on how Helenalin,(S) is distributed within different tissues or organs, which can be correlated with its pharmacological or toxicological effects. scholaris.caumaryland.edu

Spectroscopic Techniques for In Situ Detection and Localization of Helenin,(S) in Biological Systems

Spectroscopic techniques provide information about the interaction of light or other forms of electromagnetic radiation with a sample, yielding data about its composition, structure, and properties. azolifesciences.comanu.edu.au While chromatographic and mass spectrometry methods often require sample extraction and preparation, some spectroscopic techniques offer the potential for in situ analysis, allowing for the detection and localization of compounds directly within biological systems with minimal perturbation. frontiersin.orgnih.gov

Techniques such as Raman spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy provide vibrational information about molecules, which can serve as a unique fingerprint for identification. frontiersin.org These techniques can be applied to biological samples, potentially allowing for the detection of Helenalin,(S) within cells or tissues based on its characteristic vibrational modes. frontiersin.org Advances in microscopy-based spectroscopic techniques, such as Raman microscopy or FTIR microscopy, enable spatially resolved spectroscopic analysis, offering the possibility of localizing Helenalin,(S) within specific cellular compartments or tissue regions. frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that provides detailed structural information about molecules based on the magnetic properties of atomic nuclei. intertek.comazolifesciences.comanu.edu.aubruker.com While traditional NMR typically requires relatively large sample quantities and is performed on extracted compounds, advancements in miniaturized NMR probes and spectroscopic editing techniques are expanding the possibilities for analyzing metabolites in more complex biological samples, potentially moving towards more in situ or near-in situ applications. azolifesciences.com

However, based on the provided search results, specific applications of in situ spectroscopic techniques for the direct detection and localization of Helenalin,(S) within biological systems are not extensively detailed. Research in this area may involve overcoming challenges related to sensitivity, spectral complexity in biological matrices, and the need for appropriate sample preparation or probes to enable in situ measurements. collectionscanada.gc.ca Despite these challenges, the potential for real-time, non-destructive analysis offered by in situ spectroscopic methods makes them a promising avenue for future Helenalin,(S) research. frontiersin.orgnih.gov

Preclinical Mechanistic Investigations of Helenin, S in Research Models

In Vitro Studies of Helenin,(S) in Disease-Relevant Cell Lines

In vitro studies using disease-relevant cell lines have been instrumental in uncovering the cellular and molecular mechanisms underlying the biological activities of Helenin,(S). These studies have primarily focused on cancer cell lines, revealing the compound's impact on cell viability, gene and protein expression, and identifying its molecular targets.

Cellular Proliferation and Viability Assays for Mechanistic Insight

A primary mechanism by which Helenin,(S) exerts its effects is through the inhibition of cellular proliferation and reduction of cell viability in various cancer cell lines. This has been demonstrated across a range of cancer types, including breast cancer, leukemia, and esophageal adenocarcinoma. nih.gov For instance, studies have shown that Helenin,(S) significantly inhibits the proliferation of triple-negative breast cancer cells. nih.gov It also demonstrates cytotoxic effects on B-cell acute lymphoblastic leukemia cells. nih.gov In esophageal adenocarcinoma cell lines such as KYAE-1, KYAE-2, OE19, and OE33, Helenin,(S) has been observed to significantly reduce cell viability. nih.gov The anti-proliferative effects are often dose-dependent, as seen in studies with RKO human colon cancer cells. nih.gov

Table 1: Effects of Helenin,(S) on Cellular Proliferation and Viability in Various Cancer Cell Lines

Cell Line Cancer Type Assay Key Findings
MDA-MB-231 Triple-Negative Breast Cancer MTT Assay Significant inhibition of cell proliferation. nih.gov
THP-1 Human Monocytic Leukemia MTT Assay Decreased cell viability. nih.gov
KYAE-1, KYAE-2, OE19, OE33 Esophageal Adenocarcinoma Cell Viability Assay Significant reduction in cell viability. nih.gov
RKO Colon Cancer Cell Viability Assay Dose-dependent inhibition of cell viability. nih.gov
NCI-H1299, Anip973 Lung Cancer Cell Viability Assay Decreased cell viability. nih.gov

Gene Expression and Proteomic Profiling in Response to Helenin,(S)

The anti-proliferative and pro-apoptotic effects of Helenin,(S) are underpinned by its ability to modulate the expression of various genes and proteins. In lung cancer cell lines NCI-H1299 and Anip973, treatment with Helenin,(S) led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov Furthermore, the expression of matrix metalloproteinases MMP-2, MMP-7, and MMP-9, which are involved in cancer cell invasion and metastasis, was found to be gradually decreased following treatment. nih.gov

Mechanistically, Helenin,(S) has been shown to influence key signaling pathways. For example, it can activate the p38 MAPK pathway and suppress the NF-κB pathway, both of which are implicated in the development of lung cancer. nih.gov In human colon adenocarcinoma HCT-8 cells, Helenin,(S) was found to induce activin/SMAD3 signaling. nih.gov A significant body of research also points to the role of Helenin,(S) as a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.gov It effectively suppresses both constitutive and inducible STAT3 activation at tyrosine 705, leading to a decrease in STAT3 translocation to the nucleus, its DNA-binding activity, and the expression of STAT3 target genes. nih.gov In THP-1 human monocytic leukemia cells, Helenin,(S) was shown to inhibit STAT3 and survivin expression, leading to mitochondrial-dependent apoptosis. nih.gov

High-Throughput Screening for Novel Helenin,(S) Targets and Pathways

High-throughput screening has been a valuable tool in identifying the molecular targets of Helenin,(S). In one such study, a mammalian two-hybrid system was used to screen a library of natural components to find inhibitors of the interaction between Cripto-1 and activin receptor type II A (ActRIIA), which is implicated in tumor formation. nih.gov This screening identified Helenin,(S) as a compound that could interrupt this interaction. nih.gov

Another screening of chemical libraries for potent inhibitors of Yes-associated protein 1 (YAP1) and its paralogue TAZ, which are key players in cell proliferation and cancer, identified Helenin,(S) as a powerful natural agent. nih.govresearchgate.net The screening of 29,049 low-molecular-weight compounds revealed that Helenin,(S) was among the most effective inhibitors of YAP1/TAZ-TEAD transcriptional activity. nih.gov

Mechanistic Studies of Helenin,(S) in Organoid and 3D Cell Culture Models

To date, there is a notable absence of published research investigating the mechanistic effects of Helenin,(S) using organoid or three-dimensional (3D) cell culture models. While these models are increasingly recognized for their ability to more accurately recapitulate the in vivo microenvironment of tumors and other tissues, their application to the study of Helenin,(S) has not yet been reported in the scientific literature. nih.govfrontiersin.orgmdpi.com The use of such models could provide deeper insights into the compound's efficacy and mechanisms of action in a more physiologically relevant context.

In Vivo Mechanistic Investigations of Helenin,(S) in Animal Models

In vivo studies in animal models have provided crucial evidence for the biological activity of Helenin,(S) and have helped to elucidate its mechanisms of action in a whole-organism context. These studies have largely utilized xenograft models, where human cancer cells are implanted into immunodeficient mice.

The administration of Helenin,(S) has been shown to inhibit the growth of human breast xenograft tumors. nih.gov Similarly, in a xenograft model of esophageal adenocarcinoma, Helenin,(S) was found to inhibit tumor growth. nih.gov The compound's anti-tumor effects have also been demonstrated in glioblastoma models, where it was found to significantly suppress tumor growth both in vitro and in vivo. researchgate.net Furthermore, in a colon cancer xenograft model, Helenin,(S) significantly decreased tumor volume and weight. nih.gov Mechanistic investigations in these models have revealed that Helenin,(S) can induce apoptosis and inhibit proliferation by activating signaling pathways such as the MAPK-JNK/c-Jun pathway. nih.gov

Target Engagement Studies in Animal Models

Evidence of target engagement by Helenin,(S) in vivo has been demonstrated through the analysis of its effects on specific molecular targets within the tumor tissue of animal models. For instance, studies have shown that Helenin,(S) acts as a STAT3 inhibitor in vivo. nih.gov In a study on melanoma, Helenin,(S) was found to suppress cell proliferation and promote apoptosis by inhibiting the feedback activation of STAT3 induced by MAPK inhibitors. nih.gov

Furthermore, the role of Helenin,(S) as a YAP1/TAZ inhibitor has also been confirmed in vivo. nih.govresearcherslinks.com Treatment with Helenin,(S) has been shown to inhibit YAP1-dependent tumor development. nih.gov It is believed to exert this effect by increasing the accumulation of reactive oxygen species (ROS), which in turn leads to the degradation of YAP1/TAZ and the suppression of tumor cell growth. researchgate.net In glioblastoma xenograft models, Helenin,(S) was found to inhibit tumor growth through the repression of the EGFR/MOB1/LATS1/YAP signaling pathway. researcherslinks.com

Pathway Modulation Analysis in Specific Tissues (Animal Models)

Preclinical studies utilizing animal models have been instrumental in elucidating the mechanisms by which Helenin,(S), also known as Alantolactone (B1664491) (ATL), exerts its therapeutic effects. These investigations have demonstrated that Helenin,(S) modulates several key signaling pathways in a tissue-specific manner, contributing to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-fibrotic properties.

In a rat model of subarachnoid hemorrhage, Helenin,(S) treatment was found to activate the Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) signaling pathway in the cerebral cortex. plos.org This activation is associated with a reduction in neuronal injury and apoptosis. The study observed that Helenin,(S) administration led to an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic proteins Bax and cleaved-Caspase 3, effects that are downstream of PI3K/Akt signaling. plos.org

Helenin,(S) has also been identified as a direct inhibitor of the NLRP3 inflammasome. In mouse models of gouty arthritis and acute lung injury, Helenin,(S) was shown to bind to the NACHT domain of the NLRP3 protein, which in turn inhibits the activation and assembly of the inflammasome complex. nih.gov This action suppresses the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and reduces caspase-1 activation and pyroptosis, thereby alleviating the inflammatory conditions in these models. nih.gov

Furthermore, in the context of cancer research, Helenin,(S) has been shown to modulate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. In various cancer cell xenograft models in mice, deactivation of the p38 MAPK pathway by Helenin,(S) was linked to the induction of apoptosis in cancer cells. nih.gov In gastric cancer models, this was also associated with the generation of reactive oxygen species (ROS). nih.gov

In a mouse model of renal fibrosis, Helenin,(S) demonstrated anti-fibrotic effects by inhibiting the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway. nih.gov The study showed that Helenin,(S) administration significantly reduced the expression of key fibrotic markers such as collagen type I, fibronectin, and α-smooth muscle actin (α-SMA) in the kidneys of mice with unilateral ureteral obstruction. Mechanistically, it was observed to inhibit the phosphorylation of Smad3 in renal cells. nih.gov

Table 1: Pathway Modulation by Helenin,(S) in Animal Models

Animal Model Tissue Modulated Pathway Key Findings
Rat (Subarachnoid Hemorrhage) Cerebral Cortex PI3K/Akt Signaling Activation of the pathway, leading to reduced neuronal apoptosis. plos.org
Mouse (Gouty Arthritis, Acute Lung Injury) Affected Tissues NLRP3 Inflammasome Direct inhibition of NLRP3, suppressing IL-1β secretion and inflammation. nih.gov
Mouse (Cancer Xenograft) Tumor Tissue p38 MAPK Pathway Deactivation of the pathway, inducing cancer cell apoptosis. nih.gov
Mouse (Unilateral Ureteral Obstruction) Kidney TGF-β/Smad3 Signaling Inhibition of the pathway, resulting in decreased renal fibrosis. nih.gov

Biomarker Identification for Helenin,(S) Activity in Preclinical Settings

The identification of reliable biomarkers is crucial for monitoring the therapeutic efficacy and understanding the mechanism of action of investigational compounds in preclinical settings. researchgate.netcrownbio.com For Helenin,(S), several potential biomarkers of its activity have been identified based on its modulation of specific signaling pathways in animal models. These biomarkers can be broadly categorized as target engagement, pharmacodynamic, and efficacy biomarkers.

In studies investigating the neuroprotective effects of Helenin,(S), key components of the PI3K/Akt pathway serve as potential biomarkers. Following administration of Helenin,(S) in a rat model of subarachnoid hemorrhage, changes in the phosphorylation state of Akt and the expression levels of downstream apoptosis-related proteins, such as the ratio of Bcl-2 to Bax and the levels of cleaved-Caspase 3, can be used to indicate target engagement and the initiation of a pharmacodynamic response. plos.org

For its anti-inflammatory activity, the levels of IL-1β in biological fluids or tissues are a direct pharmacodynamic biomarker of Helenin,(S)'s inhibitory effect on the NLRP3 inflammasome. nih.gov A reduction in IL-1β secretion, along with decreased activation of caspase-1, provides a quantitative measure of the compound's efficacy in mitigating NLRP3-driven inflammation in animal models of diseases like gouty arthritis and acute lung injury. nih.gov

In the context of its anti-cancer and anti-fibrotic activities, the phosphorylation status of key signaling proteins and the expression of disease-specific markers are valuable. For instance, reduced phosphorylation of p38 MAPK in tumor tissues can serve as a biomarker for Helenin,(S) activity in cancer models. nih.gov Similarly, in models of renal fibrosis, a decrease in the phosphorylation of Smad3 and the expression of fibrotic proteins like collagen type I and fibronectin in kidney tissue can act as biomarkers for the anti-fibrotic efficacy of Helenin,(S). nih.gov

Table 2: Potential Preclinical Biomarkers for Helenin,(S) Activity

Therapeutic Area Biomarker Tissue/Fluid Significance
Neuroprotection p-Akt, Bcl-2/Bax ratio, Cleaved-Caspase 3 Brain Tissue Indicates activation of the PI3K/Akt pathway and inhibition of apoptosis. plos.org
Anti-inflammation IL-1β, Activated Caspase-1 Plasma, Affected Tissues Measures inhibition of the NLRP3 inflammasome and downstream inflammatory signaling. nih.gov
Anti-cancer p-p38 MAPK Tumor Tissue Shows engagement and inhibition of the p38 MAPK pathway. nih.gov
Anti-fibrosis p-Smad3, Collagen Type I, Fibronectin Kidney Tissue Reflects inhibition of the TGF-β/Smad3 pathway and reduction of fibrosis. nih.gov

Pharmacodynamic (PD) Relationships of Helenin,(S) in Animal Models

Pharmacodynamic studies in animal models are essential to establish the relationship between the concentration of a drug and its observed pharmacological effect. nih.govnih.govresearchgate.net For Helenin,(S), preclinical investigations have begun to characterize these relationships, linking its pharmacokinetic profile to its therapeutic outcomes in various disease models.

In a pharmacokinetic study in rats following oral administration of a Radix Inulae extract containing Helenin,(S), the maximum plasma concentration (Cmax) was determined to be 25.9 ± 9.3 ng/mL, which was reached at a Tmax of 90 ± 26.8 minutes. The total exposure, represented by the area under the curve (AUC), was 4918.9 ± 755.8 min-ng/mL. nih.gov While this study focused on pharmacokinetics, these parameters are critical for designing pharmacodynamic studies and correlating drug exposure with the observed effects.

The pharmacodynamic effects of Helenin,(S) have been demonstrated across different animal models. In the rat subarachnoid hemorrhage model, administration of Helenin,(S) resulted in improved neurological scores and reduced brain water content, indicating a positive pharmacodynamic response. plos.org These functional outcomes are the result of the pathway modulations described previously, such as the activation of the PI3K/Akt pathway.

In mouse models of inflammation, the pharmacodynamic relationship is evident in the dose-dependent reduction of inflammatory markers. For example, in a model of acute lung injury, Helenin,(S) administration led to a significant decrease in pro-inflammatory cytokines like IL-1β in the bronchoalveolar lavage fluid. frontiersin.org This demonstrates a clear link between the presence of the compound and the suppression of the inflammatory response.

Similarly, in a mouse model of renal fibrosis, oral administration of Helenin,(S) at a specific dose resulted in a significant alleviation of renal tubulointerstitial damage and a decrease in serum creatinine and blood urea nitrogen levels, which are markers of kidney function. nih.gov These observed therapeutic effects are the pharmacodynamic manifestation of the inhibition of the TGF-β/Smad3 signaling pathway.

Table 3: Pharmacokinetic and Pharmacodynamic Observations for Helenin,(S) in Animal Models

Animal Model Pharmacokinetic Parameter Value Pharmacodynamic Outcome
Rat Cmax 25.9 ± 9.3 ng/mL nih.gov Improved neurological scores, reduced brain edema. plos.org
Rat Tmax 90 ± 26.8 min nih.gov N/A
Rat AUC 4918.9 ± 755.8 min-ng/mL nih.gov N/A
Mouse (Acute Lung Injury) N/A N/A Decreased pro-inflammatory cytokines in bronchoalveolar lavage fluid. frontiersin.org
Mouse (Renal Fibrosis) N/A N/A Reduced renal tubulointerstitial damage, decreased serum creatinine and blood urea nitrogen. nih.gov

Future Directions and Challenges in Helenin, S Academic Research

Unexplored Molecular Targets and Signaling Pathways of Helenin,(S)

While the inhibition of the transcription factor NF-κB is a recognized mechanism of action for helenalin (B1673037) and related sesquiterpene lactones, the full spectrum of molecular targets for the specific stereoisomer Helenin,(S) remains largely uncharted territory. Future research should prioritize the identification of novel protein interactions and the signaling pathways they modulate. The reactive α-methylene-γ-lactone and cyclopentenone moieties of the helenalin structure are known to interact with nucleophilic sites on proteins, particularly the thiol groups of cysteine residues. This suggests a broad potential for interaction with a variety of cellular proteins.

Key areas for future investigation include:

Kinase Profiling: A comprehensive screening of the human kinome could reveal previously unknown kinase targets of Helenin,(S). Many signaling pathways are regulated by kinases, and identifying specific interactions could unveil new mechanisms of action.

Non-canonical NF-κB Pathway: While the canonical NF-κB pathway is a known target, the effect of Helenin,(S) on the non-canonical pathway is less understood. Research in this area could provide a more complete picture of its immunomodulatory effects.

Other Transcription Factors: Beyond NF-κB, it is crucial to investigate the influence of Helenin,(S) on other key transcription factors involved in cellular processes like apoptosis, cell cycle regulation, and stress responses.

Metabolic Enzymes: Given the central role of metabolism in cellular function, exploring the impact of Helenin,(S) on key metabolic enzymes could reveal novel mechanisms of its biological activity.

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in Helenin,(S) Research

The application of omics technologies offers a powerful, unbiased approach to understanding the global cellular response to Helenin,(S). researchgate.netnih.gov Integrating genomics, proteomics, and metabolomics will be instrumental in building a comprehensive picture of its mechanism of action and identifying new research avenues.

Future applications of omics in Helenin,(S) research include:

Genomic Profiling: Transcriptomic analysis (e.g., RNA-seq) can identify genes that are differentially expressed in response to Helenin,(S) treatment. This can provide insights into the cellular pathways that are most affected by the compound.

Proteomic Analysis: Proteomic approaches, such as mass spectrometry-based techniques, can be used to identify proteins that are differentially expressed or post-translationally modified upon treatment with Helenin,(S). researchgate.netnih.govnih.govscispace.comnih.gov This can help in the direct identification of protein targets and downstream effectors.

Metabolomic Footprinting: Metabolomics can be employed to analyze the changes in the cellular metabolome following exposure to Helenin,(S). This can reveal alterations in metabolic pathways and provide a functional readout of the compound's effects. nih.gov

By integrating these multi-omics datasets, researchers can construct detailed network models of the cellular response to Helenin,(S), leading to a more holistic understanding of its biological effects.

Advancements in Synthetic Biology for Helenin,(S) Biosynthesis and Analog Generation

Synthetic biology provides a promising platform for the sustainable production of Helenin,(S) and the generation of novel analogs with potentially improved properties. semanticscholar.orgrsc.org The biosynthesis of sesquiterpene lactones involves a series of enzymatic steps, and harnessing these pathways in microbial hosts could offer a scalable and cost-effective production method.

Future directions in this area include:

Heterologous Expression: The reconstruction of the Helenin,(S) biosynthetic pathway in a microbial host, such as Saccharomyces cerevisiae or Escherichia coli, could enable its large-scale production.

Enzymatic Synthesis of Analogs: By introducing mutations into the biosynthetic enzymes or by feeding the microbial system with precursor analogs, a diverse range of novel Helenin,(S) derivatives can be generated. uni-freiburg.denih.govnih.gov This approach, often referred to as mutasynthesis or substrate engineering, can lead to the discovery of compounds with enhanced potency, selectivity, or improved physicochemical properties.

Chemoenzymatic Synthesis: Combining the strengths of chemical synthesis and biocatalysis offers a powerful strategy for the efficient production of complex molecules like Helenin,(S) and its analogs.

These synthetic biology approaches will not only facilitate a stable supply of Helenin,(S) for research purposes but also open up new possibilities for the development of novel molecular probes.

Development of Advanced Delivery Systems for Helenin,(S) Research Probes (Focus on methodology, not clinical application)

The poor aqueous solubility of Helenin,(S) presents a significant challenge for its use in in vitro and in vivo research. Advanced delivery systems can be employed to overcome this limitation and to enable more precise and controlled studies of its biological effects.

Methodological advancements in delivery systems for research applications include:

Nanoparticle-based Systems: Encapsulating Helenin,(S) in polymeric nanoparticles, such as those made from polylactic acid (PLA), can improve its solubility and stability in aqueous environments. mdpi.comresearchgate.net These nanoparticles can be designed to release the compound in a sustained manner, which is beneficial for long-term cell culture experiments.

Liposomal Formulations: Liposomes are versatile vesicles that can encapsulate both hydrophilic and hydrophobic compounds. nih.govnih.govliposomes.caresearchgate.net The formulation of Helenin,(S) into liposomes can enhance its delivery to cells in culture and can be tailored to control its release profile.

Surface Functionalization: For targeted delivery in complex in vitro models (e.g., co-cultures or organoids), nanoparticles and liposomes can be surface-functionalized with specific ligands that recognize and bind to particular cell types.

The development of these advanced delivery systems will be crucial for enabling more sophisticated and reproducible research on the biological activities of Helenin,(S).

Overcoming Methodological Challenges in Helenin,(S) Research (e.g., solubility, stability for in vitro studies)

Several methodological challenges need to be addressed to ensure the reliability and reproducibility of in vitro studies involving Helenin,(S). Its hydrophobic nature and potential for instability in aqueous media can significantly impact experimental outcomes.

Key methodological considerations include:

Solubility Enhancement: For in vitro assays, various strategies can be employed to improve the solubility of Helenin,(S). These include the use of co-solvents (e.g., DMSO), surfactants, or the formation of inclusion complexes with cyclodextrins. researchgate.netnih.govird.frmdpi.comnih.gov However, it is crucial to carefully control for the potential effects of these solubilizing agents on the biological system under investigation.

Stability in Culture Media: The stability of Helenin,(S) in cell culture media over the duration of an experiment should be carefully assessed. Degradation of the compound could lead to an underestimation of its potency. Techniques such as HPLC can be used to monitor the concentration of the compound over time.

Non-specific Binding: Due to its hydrophobicity, Helenin,(S) may bind non-specifically to plasticware and proteins in the culture medium. This can reduce the effective concentration of the compound and lead to variability in experimental results. The use of low-binding plastics and careful consideration of protein concentrations in the assay medium can help to mitigate this issue.

Addressing these methodological challenges through careful experimental design and validation is essential for obtaining accurate and meaningful data in Helenin,(S) research.

Comparative Mechanistic Studies of Helenin,(S) with other Sesquiterpene Lactones

To better understand the unique biological profile of Helenin,(S), it is important to conduct comparative mechanistic studies with other structurally related sesquiterpene lactones. Such studies can help to identify the structural features that are critical for its specific biological activities.

A comparative analysis of the mechanisms of Helenin,(S) with other well-studied sesquiterpene lactones, such as Parthenolide and Britannin, can provide valuable insights.

FeatureHelenin,(S) (Postulated)ParthenolideBritannin
Primary Molecular Target NF-κBNF-κB, STAT3NF-κB, Keap1
Key Signaling Pathways Inhibition of NF-κB signalingInhibition of NF-κB and STAT3 signaling, induction of ROSInterference with NF-κB/ROS pathway, blockade of Keap1-Nrf2 pathway
Reactive Moieties α-methylene-γ-lactone, cyclopentenoneα-methylene-γ-lactone, epoxideα-methylene-γ-lactone
Stereochemistry (S) configuration--

This table is based on existing knowledge of related compounds and highlights areas for future comparative research specific to Helenin,(S).

Future comparative studies should aim to:

Directly compare the potency and efficacy of Helenin,(S) with other sesquiterpene lactones in a panel of standardized in vitro assays.

Use structural biology techniques (e.g., X-ray crystallography, NMR) to investigate the molecular interactions of these compounds with their protein targets.

Employ computational modeling to understand the structure-activity relationships within this class of compounds.

Through such comparative studies, the unique mechanistic features of Helenin,(S) can be delineated, paving the way for its development as a highly specific and valuable research tool.

Q & A

Q. Table 1: Reported Solubility of Helenin (S) in Common Solvents

SolventSolubility (mg/mL)Temperature (°C)Source
Water12.4 ± 0.325
Ethanol8.9 ± 0.525
Dichloromethane0.2 ± 0.125

Discuss discrepancies in the context of solvent polarity and hydrogen-bonding capacity .

Advanced: What statistical frameworks are appropriate for analyzing contradictory bioactivity data in Helenin (S) studies?

  • Meta-Analysis : Aggregate data from multiple studies, applying random-effects models to account for heterogeneity.
  • Sensitivity Analysis : Test robustness by excluding outliers or low-quality datasets.
  • Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to reconcile EC₅₀ values.
    Ensure transparency by documenting exclusion criteria and software tools (e.g., R, GraphPad Prism). Reference guidelines for presenting statistical methods in results sections .

Basic: How can researchers validate the identity of Helenin (S) derivatives using spectroscopic data?

  • Comparative Spectral Libraries : Match MS/MS fragmentation patterns with databases (e.g., NIST).
  • 2D NMR Techniques : Utilize HSQC and HMBC to assign quaternary carbons and long-range couplings.
  • Isotopic Labeling : Trace reaction pathways (e.g., ¹⁸O labeling for hydrolysis products).
    Publish full spectral datasets in supplementary materials, adhering to journal requirements for compound characterization .

Advanced: What strategies mitigate bias when interpreting Helenin (S)’s thermal degradation products?

  • Blinded Analysis : Assign independent teams to interpret GC-MS or TGA data.
  • Control Experiments : Run blank samples to identify artifacts from decomposition.
  • Multivariate Analysis : Apply PCA or PLS to distinguish significant degradation markers.
    Document all instrumentation parameters (e.g., heating rate, carrier gas flow) to enable replication .

Basic: How should literature reviews on Helenin (S) balance historical context with recent advancements?

  • Keyword Searches : Use platforms like Google Scholar with terms ranked by citation count (e.g., "Helenin synthesis," "Helenin bioactivity") .
  • Critical Appraisal : Highlight methodological limitations in older studies (e.g., outdated analytical techniques).
  • Gap Identification : Frame unresolved questions (e.g., enantioselective synthesis) using FINER criteria (Feasible, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Helenin,(S)
Reactant of Route 2
Helenin,(S)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.